molecular formula C10H13N3O B3139233 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile CAS No. 477709-76-5

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

Cat. No.: B3139233
CAS No.: 477709-76-5
M. Wt: 191.23 g/mol
InChI Key: CXSHJAKATNVMKG-UHFFFAOYSA-N
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Description

3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile ( 477709-76-5) is a pyrazole-based chemical reagent with a molecular formula of C 10 H 13 N 3 O and a molecular weight of 191.23 g/mol [ citation ]. This compound is characterized by a nitrile group adjacent to a carbonyl group, which is linked to a 4-ethyl-3,5-dimethylpyrazole moiety. This structure classifies it as an N-acylpyrazole, making it a valuable intermediate in organic and heterocyclic synthesis [ citation ]. While specific biological data for this ethyl-substituted analog is limited in the available literature, its close structural relative, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, is well-established as a superior cyanoacetylating agent [ citation ]. Researchers utilize such reagents to introduce the cyanoacetamide group onto amine substrates, a key step in synthesizing diverse nitrogen-containing heterocycles [ citation ]. These scaffolds are of significant interest in medicinal chemistry; pyrazole and thiazole-pyrazole hybrid derivatives, for instance, have demonstrated notable antitumor activities in preclinical studies [ citation ][ citation ]. The primary research value of this compound lies in its application as a building block for the development of novel pharmacologically active compounds, particularly in anticancer research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-ethyl-3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-4-9-7(2)12-13(8(9)3)10(14)5-6-11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSHJAKATNVMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the Pyrazole Ring: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.

  • Introduction of the 3-oxopropanenitrile Group:

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of batch and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving the desired product efficiently.

Chemical Reactions Analysis

Key Reactions:

  • Condensation with Aldehydes: The reaction of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with aldehydes leads to the formation of N-substituted pyridinones. This is facilitated by either conventional heating or ultrasonication, with the latter often yielding higher purity and faster reaction times .

  • Cyclization Reactions: The compound can also undergo cyclization to produce various heterocyclic derivatives. For instance, when treated with hydrazonoyl chlorides in ethanolic sodium ethoxide, it yields pyrazole derivatives .

Reaction Conditions and Yields

The conditions under which these reactions are carried out significantly affect the yields and purity of the products. For example:

Reaction TypeConditionsTypical Yield
Condensation with AldehydesUltrasonicationHigh
Cyclization with Hydrazonoyl ChloridesReflux in ethanolModerate to High
N-CyanoacylationConventional heatingVariable

Spectroscopic Characterization

The characterization of the synthesized compounds typically employs various spectroscopic techniques:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of synthesized compounds. For example, the 1H^1H NMR spectrum of this compound shows distinct peaks corresponding to the methyl groups and other protons in the molecule .

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about functional groups present in the compound. Characteristic absorption bands related to nitrile (2218cm1\sim 2218\,cm^{-1}) and carbonyl groups (1650cm1\sim 1650\,cm^{-1}) are observed in the IR spectra of products derived from this compound .

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and confirm the identity of the synthesized compounds. For instance, mass spectral data often corroborate the expected molecular ion peaks based on theoretical calculations.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. Studies have shown that 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of pyrazoles have been synthesized and tested against various cancer cell lines, demonstrating promising results in reducing tumor growth .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. This is particularly relevant in chronic inflammatory diseases where controlling inflammation is crucial .

Agricultural Applications

Pesticidal Activity
Research indicates that pyrazole derivatives can serve as effective pesticides. The compound's structure allows it to interact with biological systems of pests, potentially disrupting their growth or reproduction. Field trials have demonstrated its efficacy against various agricultural pests, suggesting its utility as a novel agrochemical agent .

Herbicide Development
In addition to its pesticidal properties, this compound has been evaluated for herbicidal activity. Studies suggest that it can inhibit the growth of certain weed species, providing an environmentally friendly alternative to traditional herbicides .

Material Science

Polymer Synthesis
The compound serves as a valuable building block in the synthesis of polymers with specific properties. Its unique functional groups allow for modification and incorporation into polymer matrices, enhancing characteristics such as thermal stability and mechanical strength. Research into polymer composites incorporating this compound has shown improved performance in various applications ranging from coatings to structural materials .

Nanomaterials
Recent studies have explored the use of this compound in the development of nanomaterials. Its ability to act as a stabilizing agent in nanoparticle synthesis has been demonstrated, leading to the creation of nanoparticles with enhanced catalytic properties and increased surface area for applications in sensors and drug delivery systems .

Synthetic Applications

Building Block for Organic Synthesis
This compound is increasingly recognized as a versatile intermediate in organic synthesis. It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, facilitating the construction of more complex molecular architectures. Its use in synthesizing other bioactive compounds highlights its importance in medicinal chemistry and drug development .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Inhibition of cancer cell proliferation
Agricultural Science Effective against pests and certain weed species
Material Science Enhanced properties in polymer composites
Organic Synthesis Versatile building block for complex molecules

Mechanism of Action

The mechanism by which 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the specific derivatives being studied.

Comparison with Similar Compounds

Key Structural Differences

The ethyl substitution at the pyrazole 4-position distinguishes the target compound from Compound 1, which lacks this group.

Compound Name Pyrazole Substituents Functional Groups Key Reactivity Sites
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile 3,5-dimethyl; 4-ethyl Ketone (C=O), Nitrile (CN) C=O (electrophilic), CN (electrophilic), pyrazole N (nucleophilic)
Compound 1 : 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile 3,5-dimethyl Ketone, Nitrile Same as above
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile 5-amino, 3-hydroxy Ketone, Nitrile, C=N Additional NH₂ and OH groups enhance hydrogen bonding and cyclization

Comparative Analysis of Physicochemical Properties

While explicit data for the ethyl-substituted compound are unavailable, inferences can be drawn from Compound 1 and related analogues:

Property Target Compound (Inferred) Compound 1 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile
Lipophilicity Higher (due to ethyl group) Moderate Lower (polar NH₂ and OH groups)
Melting Point ~180–200°C (estimated) Not reported 180–183°C
Solubility Low in water; soluble in dioxane, toluene Soluble in toluene, dioxane Soluble in polar aprotic solvents
Thermal Stability High (similar to pyrazole derivatives) Stable under reflux conditions Decomposes above 200°C

Target Compound vs. Compound 1

  • Heterocycle Diversity : Compound 1 is a precursor to triazolotriazines, pyrazolotriazines, and isoxazoles . The ethyl-substituted analogue may exhibit similar versatility but with modified reaction kinetics or product distributions.
  • Pharmaceutical Relevance: Derivatives of Compound 1 are used in anti-HIV agent synthesis via Knoevenagel condensations . The ethyl group could enhance bioavailability by increasing lipophilicity.

Comparison with Amino/Hydroxy-Substituted Analogues

  • Hydrogen Bonding: Amino and hydroxy groups in compound 10 facilitate interactions in crystal structures and biological targets , whereas the ethyl group in the target compound may prioritize hydrophobic interactions.
  • Catalytic Efficiency : Reactions involving Compound 1 achieve high yields (50–90%) in one-pot syntheses . Steric effects from the ethyl group might reduce yields unless compensated by optimized conditions.

Biological Activity

3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a compound featuring a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

  • Molecular Formula : C10H13N3O
  • Molecular Weight : 191.23 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Research has indicated that compounds containing pyrazole scaffolds exhibit significant anticancer properties. A study highlighted that derivatives with similar structures could induce apoptosis in various cancer cell lines, including H460 and A549 . The mechanism of action often involves the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins.

Case Study: Anticancer Efficacy

In a recent investigation, this compound was tested against multiple human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
H46012.5Apoptosis induction via mitochondrial pathway
A54915.0Inhibition of anti-apoptotic proteins
HT-2910.0Cell cycle arrest

Anti-inflammatory Activity

The pyrazole derivatives have also been recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Research Findings

A series of experiments evaluated the anti-inflammatory potential of this compound using carrageenan-induced paw edema models in rats. The compound exhibited significant reduction in edema compared to control groups.

Treatment GroupEdema Reduction (%)
Control0
Standard Drug (Ibuprofen)45
3-(4-Ethyl-Pyrazole)38

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In vitro studies revealed that the compound inhibited the growth of several pathogens:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Q & A

Basic: What are the common synthetic routes for preparing derivatives of 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile?

Answer:
This compound serves as a versatile precursor for heterocyclic synthesis. Key methods include:

  • Coupling with amines : Reacting with primary or secondary amines in refluxing toluene yields cyanoacetamide derivatives (e.g., (S)-2-cyano-N-(1-phenylbutyl)acetamide) .
  • Reactions with aryldiazonium chlorides : Direct coupling produces 2-(arylhydrazono) derivatives (e.g., 12a–e), which can be cyclized with hydrazine hydrate to form pyrazole derivatives .
  • Cyclization with heterocyclic amines : For example, reactions with 5-amino-1,2,4-triazole yield triazolopyrimidine derivatives (e.g., compound 6) via displacement of the pyrazole moiety .

Basic: What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Answer:

  • IR Spectroscopy : Identifies functional groups like carbonyl (1695–1710 cm⁻¹) and amino (3210–3448 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns structural features, such as methyl groups (δ 2.31–2.59 ppm) and aromatic protons (δ 7.12–8.39 ppm) .
  • Mass Spectrometry : Confirms molecular ions (e.g., m/z 151 for compound 6) and fragmentation patterns .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Hazards : Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .
  • Protective Measures : Use nitrile gloves, safety goggles, and a P95 respirator. Conduct reactions in fume hoods with local exhaust ventilation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: How can researchers resolve contradictions between observed and expected reaction products?

Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) to track intermediates in reactions where unexpected cyclization occurs (e.g., formation of compound 6 instead of intermediate 4) .
  • Analytical Monitoring : Employ LC-MS or in-situ NMR to detect transient intermediates (e.g., intermediate 2 in Scheme 1 of ) .
  • Computational Modeling : Apply density functional theory (DFT) to simulate reaction pathways and identify energetically favored products .

Advanced: What strategies minimize by-product formation during pyrazolotriazine synthesis?

Answer:

  • Optimized Stoichiometry : Use excess aryldiazonium chlorides (1.2–1.5 equivalents) to drive coupling reactions (e.g., synthesis of 9a–f) .
  • Temperature Control : Maintain reflux conditions (110–120°C) in toluene to suppress side reactions like hydrolysis .
  • Catalytic Additives : Introduce triethylamine (0.5–1.0 eq.) to deprotonate intermediates and accelerate cyclization (e.g., formation of compound 6) .

Advanced: How can the anticancer activity of derivatives be evaluated in vitro?

Answer:

  • Cell Viability Assays : Use MTT or resazurin-based assays to test compounds (e.g., pyrazolo[1,5-a]pyrimidines) against cancer cell lines (e.g., HepG2, MCF-7) .
  • Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with IC₅₀ values .

Advanced: How can this compound act as a ligand in metal complex synthesis?

Answer:

  • Coordination Sites : The pyrazole nitrogen and carbonyl oxygen can bind transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes .
  • Derivatization : Synthesize thiazole or oxathiepine derivatives (e.g., compound 10a–d) for enhanced chelation .
  • Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and single-crystal X-ray diffraction (if available) .

Advanced: What purification methods are recommended for isolating derivatives?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) gradients for polar derivatives (e.g., compound 8a) .
  • Recrystallization : Employ 2-propanol or methanol for high-melting-point products (e.g., compound 6) .
  • Distillation : For volatile by-products, use short-path distillation under reduced pressure .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

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